molecular formula C19H22ClN B11030589 4-(4-Chlorophenyl)-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline

4-(4-Chlorophenyl)-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B11030589
M. Wt: 299.8 g/mol
InChI Key: GCVBFWGTBOWRBT-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline is an organic compound belonging to the class of tetrahydroquinolines. This compound features a quinoline core with a 4-chlorophenyl group and four methyl groups attached, making it a highly substituted derivative. Its unique structure imparts specific chemical and physical properties that are valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts. For this compound, the starting materials might include 4-chloroaniline and a suitable ketone, such as acetone, under acidic conditions to facilitate cyclization and methylation.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale production might use continuous flow reactors and advanced catalytic systems to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinoline ring or the chlorophenyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOCH₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce partially or fully reduced quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-Chlorophenyl)-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medical research, this compound may be investigated for its potential pharmacological properties. Its structural similarity to other bioactive quinolines suggests it could interact with biological targets, such as enzymes or receptors, making it a candidate for drug discovery and development.

Industry

Industrially, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity profile make it suitable for various applications, including as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological system and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline: Similar structure but without the chlorine atom, affecting its reactivity and biological activity.

    4-(4-Bromophenyl)-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline: Bromine substitution instead of chlorine, which can influence its chemical properties and applications.

    4-(4-Methylphenyl)-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline: Methyl substitution, altering its steric and electronic properties.

Uniqueness

The presence of the 4-chlorophenyl group in 4-(4-Chlorophenyl)-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline imparts unique electronic and steric effects, influencing its reactivity and potential applications. This makes it distinct from other tetrahydroquinoline derivatives and valuable for specific scientific and industrial uses.

Properties

Molecular Formula

C19H22ClN

Molecular Weight

299.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-1,2,2,4-tetramethyl-3H-quinoline

InChI

InChI=1S/C19H22ClN/c1-18(2)13-19(3,14-9-11-15(20)12-10-14)16-7-5-6-8-17(16)21(18)4/h5-12H,13H2,1-4H3

InChI Key

GCVBFWGTBOWRBT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=CC=CC=C2N1C)(C)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

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